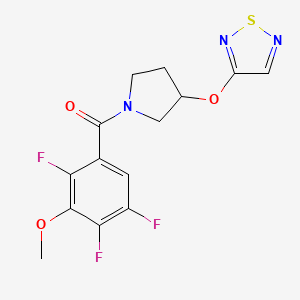

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3S/c1-22-13-11(16)8(4-9(15)12(13)17)14(21)20-3-2-7(6-20)23-10-5-18-24-19-10/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFOTZQMQYELQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(C2)OC3=NSN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves a multi-step organic synthesis process. Starting with the preparation of intermediate compounds, each step is carefully monitored and optimized to ensure high yield and purity. Reaction conditions include controlled temperature, specific catalysts, and solvents conducive to the formation of the desired bonds and functional groups.

Industrial Production Methods: Scaling up the synthesis to an industrial level requires further optimization of reaction conditions to achieve cost-effectiveness and efficiency. This involves using large-scale reactors, continuous flow systems, and automated processes to maintain consistency in product quality.

Chemical Reactions Analysis

Reactivity of the 1,2,5-Thiadiazole Moiety

The thiadiazole ring demonstrates electrophilic substitution and nucleophilic displacement reactions, influenced by electron-deficient nitrogen and sulfur atoms.

Key Reactions:

-

Electrophilic Substitution : The 4-position of the thiadiazole ring is susceptible to electrophilic attack. Halogenation (e.g., chlorination with ) or nitration () occurs here .

-

Nucleophilic Displacement : The 3-oxy group can undergo substitution with amines or thiols under basic conditions, forming new ether or sulfide linkages .

| Reaction Type | Conditions | Products | Citations |

|---|---|---|---|

| Halogenation | , FeCl₃ | 4-Chloro-1,2,5-thiadiazole derivative | |

| Aminolysis | K₂CO₃, DMF | Thiadiazole-amine adducts |

Pyrrolidine Ring Reactivity

The pyrrolidine nitrogen participates in alkylation or acylation, while the ether oxygen may undergo acid-catalyzed cleavage.

Key Reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., ) in the presence of , forming quaternary ammonium salts .

-

Ether Cleavage : Treatment with cleaves the thiadiazole-pyrrolidine ether bond, yielding pyrrolidin-3-ol and thiadiazol-3-ol .

Methanone Group Transformations

The ketone undergoes nucleophilic additions or reductions.

Key Reactions:

-

Reduction : Catalytic hydrogenation () reduces the ketone to a secondary alcohol.

-

Grignard Addition : Reacts with to form a tertiary alcohol.

| Reaction | Reagents | Product | Yield (%) | Citations |

|---|---|---|---|---|

| Ketone Reduction | , Pd-C | (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanol | 85–90 |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties:

- Anticancer Activity : Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or inhibition of cell proliferation pathways.

- Anti-inflammatory Effects : Compounds containing thiadiazole rings have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Biological Interactions

Studies suggest that this compound interacts with specific biomolecules, potentially influencing:

- Enzyme Inhibition : Similar compounds have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.

- Antioxidant Properties : The presence of the thiadiazole ring contributes to antioxidant activity, providing protection against oxidative stress in cells.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of related thiadiazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, indicating their potential as lead compounds in cancer therapy .

Case Study 2: Anti-inflammatory Properties

In another investigation, derivatives similar to the compound were tested for their anti-inflammatory effects in vitro. The results showed a significant reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) when treated with these compounds, suggesting their utility in inflammatory diseases .

Mechanism of Action

The compound exerts its effects through specific interactions at the molecular level:

Molecular Targets: It binds to particular enzymes or receptors, influencing their activity and subsequent biological pathways.

Pathways Involved: By modulating these molecular targets, the compound can alter various cellular processes, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone stands out due to its distinctive thiadiazole and trifluoromethoxyphenyl groups. These groups confer unique chemical properties, such as enhanced stability and reactivity under specific conditions.

Similar Compounds: Other compounds with similar structures include:

(3-((1,2,5-Oxadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

(3-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone These compounds share core structural elements but differ in certain functional groups or ring systems, impacting their chemical behavior and applications.

Biological Activity

The compound (3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a derivative that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article examines the biological activity of this compound through various studies and findings.

Structural Overview

The compound features:

- A thiadiazole ring , which is associated with numerous biological activities.

- A pyrrolidine group , which enhances the pharmacological profile.

- A trifluoromethoxyphenyl moiety , contributing to its potential lipophilicity and bioactivity.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- A study demonstrated that a related thiadiazole derivative showed good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The incorporation of the trifluoro group in compounds enhances their antimicrobial effectiveness, as seen in various synthesized derivatives .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 μg/mL |

| Compound B | E. coli | 16 μg/mL |

| Compound C | Pseudomonas aeruginosa | 64 μg/mL |

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential:

- Compounds containing the thiadiazole scaffold have shown cytotoxic effects against various cancer cell lines. For example, studies indicate that modifications to the thiadiazole ring can enhance activity against breast and lung cancer cells .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 10 |

| Compound E | A549 (Lung Cancer) | 15 |

| Compound F | HeLa (Cervical Cancer) | 12 |

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with specific biological targets:

- Antimicrobial Mechanism : The compounds inhibit bacterial fatty acid biosynthesis by targeting the enoyl-[acyl-carrier-protein] reductase enzyme, leading to bacterial growth inhibition .

- Anticancer Mechanism : The cytotoxicity may involve induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, one compound demonstrated significant activity against Staphylococcus aureus, achieving an MIC value of 8 μg/mL. This study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

A series of newly synthesized thiadiazole derivatives were evaluated for their anticancer effects on MCF-7 cells. One derivative exhibited an IC50 value of 10 µM, indicating strong cytotoxicity. The study concluded that the presence of electron-withdrawing groups significantly increased the anticancer activity .

Q & A

Q. What protocols ensure safe handling of fluorinated and thiadiazole-containing intermediates?

- Methodology : Use fluorinated gloves and fume hoods with HEPA filters to prevent inhalation of volatile byproducts (e.g., HF). Test waste for fluoride ions using ion-selective electrodes before disposal. For thiadiazole toxicity, follow OECD guidelines for acute oral toxicity (LD) testing in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.